molecular formula H3Mo12O40P-72 B13385263 Molybdo(VI)phosphoric Acid

Molybdo(VI)phosphoric Acid

Cat. No.: B13385263
M. Wt: 1825.4 g/mol
InChI Key: FEFSFHGZSNHJEL-UHFFFAOYSA-N
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Description

It is a yellow-green compound that is freely soluble in water and polar organic solvents such as ethanol . This compound is widely used in various fields, including chemistry, biology, and industry, due to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Molybdo(VI)phosphoric acid can be synthesized by reacting ammonium molybdate with phosphoric acid under acidic conditions. The reaction typically involves dissolving ammonium molybdate in water, followed by the addition of phosphoric acid. The mixture is then heated to promote the formation of the heteropoly acid .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Molybdo(VI)phosphoric acid undergoes various chemical reactions, including oxidation, reduction, and acid-catalyzed reactions. It is a strong oxidizing agent and can be reduced to form molybdenum blue in the presence of reducing agents .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific substrates and conditions used. For example, the oxidation of phenolics results in the formation of quinones, while the reduction of this compound leads to molybdenum blue .

Scientific Research Applications

Molybdo(VI)phosphoric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which molybdo(VI)phosphoric acid exerts its effects is primarily through its strong oxidizing properties. It can accept multiple electrons, making it an effective oxidizing agent. In catalytic applications, it facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction and substrate being used .

Comparison with Similar Compounds

Uniqueness: Molybdo(VI)phosphoric acid is unique due to its specific combination of molybdenum and phosphorus, which imparts distinct chemical properties. Its ability to form molybdenum blue upon reduction is a characteristic feature that distinguishes it from other similar compounds .

Biological Activity

Molybdo(VI)phosphoric acid, also known as phosphomolybdic acid (PMA), is a heteropoly acid with the formula H₃[PMo₁₂O₄₀]·nH₂O. It is recognized for its unique structural properties and potential applications in various fields, particularly in biological and chemical research. This article focuses on its biological activity, including its applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : H₃[PMo₁₂O₄₀]·nH₂O
  • Molecular Weight : 1825.49 g/mol
  • Appearance : Yellow crystalline solid
  • Solubility : Freely soluble in water and polar organic solvents
  • Staining Agent in Histology : PMA is widely used as a staining agent in histological techniques. It enhances the visibility of various cellular components, making it easier to identify structures under a microscope. It is particularly effective in staining phenolic compounds and alkaloids due to its ability to form colored complexes with these substances .
  • Antioxidant Properties : Research has indicated that PMA exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems. This characteristic is particularly relevant in studies involving cellular damage and aging processes.
  • Catalytic Activity : PMA acts as a catalyst in various organic reactions, including oxidation and esterification processes. Its catalytic efficiency has been demonstrated in reactions involving the synthesis of substituted quinolines and other organic compounds .

Case Studies

  • Histological Applications : A study evaluating the effectiveness of PMA pretreatment demonstrated its ability to prevent nonspecific nuclear staining during histological analysis. This property enhances the accuracy of cellular assessments by reducing background interference .
  • Oxidative Stress Mitigation : In experimental models, PMA has been shown to reduce oxidative damage in cells exposed to harmful agents. The antioxidant activity of PMA contributes to cellular protection, making it a candidate for further research in therapeutic applications against oxidative stress-related conditions.
  • Catalytic Reactions : PMA's role as a catalyst was highlighted in a study where it was used to facilitate the Skraup reaction for synthesizing quinolines. The results indicated that PMA significantly improved reaction yields compared to traditional methods, showcasing its potential for efficient chemical synthesis .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Histological StainingEffective staining agent for phenolics and alkaloids
Antioxidant PropertiesReduces oxidative stress and protects cells
Catalytic ReactionsCatalyzes oxidation and esterification reactions

Properties

Molecular Formula

H3Mo12O40P-72

Molecular Weight

1825.4 g/mol

IUPAC Name

molybdenum;oxygen(2-);phosphoric acid

InChI

InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;36*-2

InChI Key

FEFSFHGZSNHJEL-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].OP(=O)(O)O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]

Origin of Product

United States

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